3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile
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Overview
Description
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile is a compound that belongs to the class of cyanopyridines. Cyanopyridines are known for their diverse pharmacological activities, including antihypertensive, antipyretic, anti-inflammatory, and analgesic properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of 3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of appropriate cyanoacetic acid hydrazones with piperidine acetate under reflux conditions . The reaction is carried out in an aqueous solution, and acetic acid is added to the hot solution to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydride, acetic acid, and piperidine acetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising antitumor activity against liver carcinoma cell lines . Additionally, it has been investigated for its antimicrobial and cardiotonic properties . In the industrial sector, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, thereby exerting its antitumor effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Comparison with Similar Compounds
3-(4-Cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile can be compared with other cyanopyridine derivatives, such as 2-oxo-1,2-dihydropyridine-3-carbonitrile and 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile . These compounds share similar structural features but differ in their specific functional groups and biological activities. For instance, while this compound has shown significant antitumor activity, other cyanopyridine derivatives may exhibit different pharmacological properties, such as antihypertensive or antimicrobial effects .
Properties
Molecular Formula |
C18H16N4 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(4-cyano-4-phenylpiperidin-1-yl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H16N4/c19-12-15-6-9-21-13-17(15)22-10-7-18(14-20,8-11-22)16-4-2-1-3-5-16/h1-6,9,13H,7-8,10-11H2 |
InChI Key |
IOOAXUKEDMRBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C(C=CN=C3)C#N |
Origin of Product |
United States |
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